molecular formula C21H13N3O2S B2521941 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1424746-70-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2521941
CAS No.: 1424746-70-2
M. Wt: 371.41
InChI Key: UORHHKRAWHAISQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H13N3O2S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is part of a broader class of compounds involving benzothiazole, a fused heterocyclic scaffold known for its extensive pharmaceutical applications. Benzothiazoles and their derivatives demonstrate a wide spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, including potential as antitumor agents. The structural simplicity and synthetic accessibility of benzothiazoles have made them attractive targets for chemical modification and drug development, particularly in the realm of cancer therapy. The furan ring, in particular, is noted for its ability to penetrate the Central Nervous System (CNS), suggesting potential applications in neurological disorder treatments. This aspect is underlined by the synthesis methodologies that involve condensation, alkylation, acylation, and amidation processes to incorporate the furan ring, indicating a strategic approach to enhancing drug properties, such as CNS penetrability and activity (Saganuwan, 2020; Ahmed et al., 2012).

Pharmacological Activities

The benzothiazole nucleus is integral to a variety of bioactive compounds and natural products, exhibiting significant biological and therapeutic activities. These activities span across antimicrobial, anti-inflammatory, antitumor, and antiviral effects, among others. Benzothiazole derivatives have been highlighted for their less toxic effects and enhanced activities upon modification, marking the benzothiazole scaffold as a crucial moiety in medicinal chemistry. This broad spectrum of pharmacological activities, facilitated by the ability to undergo various structural modifications, underscores the potential of benzothiazole-based compounds in the development of new therapeutic agents (Sumit et al., 2020; Bhat & Belagali, 2020).

Chemotherapeutic Applications

The exploration of benzothiazole and its derivatives in the realm of cancer therapy has been particularly noteworthy. Structurally simple 2-arylbenzothiazoles have emerged as a significant pharmacophore in antitumor agent development. Their promising biological profile, coupled with synthetic accessibility, has spurred the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics. The ability of these compounds to act synergistically with other drugs, allowing for lower dosages and the development of a new generation of drugs, is an area of ongoing research. Despite the encouraging results in tumor response in clinical studies, further characterization of toxicity is required for their safe use in cancer treatment (Kamal et al., 2015).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c22-13-15(12-17-7-4-10-26-17)20(25)23-16-6-3-5-14(11-16)21-24-18-8-1-2-9-19(18)27-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORHHKRAWHAISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C(=CC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.